molecular formula C14H9NO2S B1295917 2-(1,3-Benzothiazol-2-yl)benzoic acid CAS No. 6340-29-0

2-(1,3-Benzothiazol-2-yl)benzoic acid

Cat. No. B1295917
CAS RN: 6340-29-0
M. Wt: 255.29 g/mol
InChI Key: IUHKJRBEJIXPHA-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)benzoic acid is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds have been extensively studied due to their diverse range of applications, including their use in fluorescent probes, corrosion inhibitors, and pharmaceuticals .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves multi-step procedures that may include cyclization reactions and functional group transformations. For instance, the synthesis of benzothiazole analogues for fluorescent probes involves two-step procedures from corresponding benzazoles . Similarly, the synthesis of various benzothiazole derivatives for pharmacological evaluation involves satisfactory yields and is confirmed by elemental and spectral data .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often characterized using techniques such as X-ray crystallography, FT-IR, NMR, and UV-Vis spectroscopy. These methods provide detailed information about the geometry, vibrational modes, and electronic transitions of the molecules. For example, the X-ray structure determination and DFT calculations have been used to optimize the structure parameters of a benzo[d]thiazole derivative, showing good consistency with experimental data . Similarly, the crystal structure of a benzoic acid cocrystal with a benzothiazole-based acceptor has been determined, revealing intermolecular hydrogen bonds and non-bonded interactions .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, including those that lead to the formation of cocrystals or complexes with other molecules. The formation of a cocrystal between benzoic acid and a benzothiazole-based acceptor involves intermolecular hydrogen bonding and non-bonded S…O interactions . Additionally, benzothiazole derivatives can act as corrosion inhibitors through chemisorption on metal surfaces, as demonstrated by molecular dynamics simulations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their thermal stability, electronic properties, and reactivity, can be studied using a combination of experimental and computational methods. Thermogravimetric analysis (TG/DTA) can provide insights into the thermal behavior of these compounds . Quantum chemical calculations and molecular dynamics simulations can predict properties like binding energies, inhibition efficiencies, and molecular configurations on metal surfaces . Furthermore, the study of frontier molecular orbitals and molecular electrostatic potential maps can reveal the chemical reactivity and potential sites for drug action .

Scientific Research Applications

  • Anti-Tubercular Compounds

    • Field : Medicinal Chemistry
    • Application : Benzothiazole derivatives have been synthesized as potential anti-tubercular compounds .
    • Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
    • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
  • Pharmaceutical Chemistry

    • Field : Pharmaceutical Chemistry
    • Application : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
    • Methods : This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .
    • Results : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .
  • Vulcanization Accelerators and Antioxidants

    • Field : Industrial Chemistry
    • Application : The benzothiazole ring system is widely used as vulcanization accelerators and antioxidants .
    • Results : The use of benzothiazole derivatives in these roles can enhance the efficiency of the industrial processes involved .
  • Anti-Inflammatory Agents and Enzyme Inhibitors

    • Field : Medicinal Chemistry
    • Application : Benzothiazole derivatives are used as anti-inflammatory agents and enzyme inhibitors .
    • Results : These compounds have shown effectiveness in reducing inflammation and inhibiting certain enzymes .
  • Imaging Reagents and Fluorescence Materials

    • Field : Biochemistry
    • Application : Benzothiazole derivatives are used as imaging reagents and fluorescence materials .
    • Results : The use of these compounds in these roles can enhance the quality of imaging and the effectiveness of fluorescent materials .
  • Ubiquitin Ligase Inhibitors

    • Field : Biochemistry
    • Application : N-benzothiazol-2-yl-amides have been shown to inhibit ubiquitin ligase .
    • Results : These compounds have shown effectiveness in inhibiting ubiquitin ligase .
  • Antiulcer and Antitumor Agents

    • Field : Medicinal Chemistry
    • Application : Certain benzothiazole derivatives have shown potent antiulcer and antitumor activities .
    • Results : These compounds have shown effectiveness in treating ulcers and tumors .
  • Antifeedant and Acaricidal Activities

    • Field : Agricultural Chemistry
    • Application : Some benzothiazole derivatives have shown antifeedant and acaricidal activities against Spodoptera litura and Tetranychus urticae, respectively .
    • Results : These compounds have shown effectiveness in deterring feeding and killing mites .
  • Inhibition of Ubiquitin Ligase

    • Field : Biochemistry
    • Application : N-benzothiazol-2-yl-amides have been shown to inhibit ubiquitin ligase .
    • Results : These compounds have shown effectiveness in inhibiting ubiquitin ligase .

Safety And Hazards

The compound is associated with several hazards. It can cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled .

Future Directions

The synthesis of benzothiazoles, including 2-(1,3-Benzothiazol-2-yl)benzoic acid, is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . Future research may focus on developing more efficient and environmentally friendly synthesis methods, as well as exploring new potential applications of these compounds .

Relevant Papers Several papers have been published on the synthesis and properties of 2-(1,3-Benzothiazol-2-yl)benzoic acid and related compounds . These papers provide valuable insights into the synthesis methods, chemical reactions, and potential applications of these compounds.

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHKJRBEJIXPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287509
Record name 2-(1,3-benzothiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-yl)benzoic acid

CAS RN

6340-29-0
Record name 6340-29-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-benzothiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ME Stack, K Hollman, N Mladenov, B Harper… - Environmental …, 2023 - Elsevier
Tire tread particles (TTP) are environmentally prevalent microplastics and generate toxic aqueous leachate. We determined the total carbon and nitrogen leachate concentrations and …
Number of citations: 1 www.sciencedirect.com

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